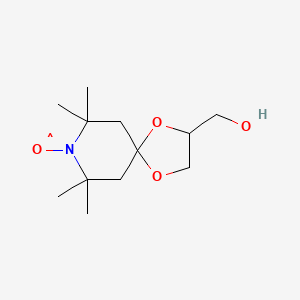
N-Oxytriacetoneamine Glycerol Ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Oxytriacetoneamine Glycerol Ketal is a chemical compound with the molecular formula C12H22NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used in proteomics research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Oxytriacetoneamine Glycerol Ketal can be synthesized through the ketalization reaction between glycerol and acetone. This reaction typically involves the use of homogeneous or heterogeneous catalysts. Common catalysts include p-toluene sulphuric acid, hydrochloric acid, and sulphuric acid for homogeneous catalysis, and zeolite beta, mordenite, ZSM-5, SAPO-34, SAPO-11, and Y-zeolite for heterogeneous catalysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow technology. For example, using an Asia 110 continuous flow system, a mixture of acetone and glycerol in N,N-dimethylformamide (DMF) is pumped through a packed bed reactor containing Amberlyst 15 at 50°C and atmospheric pressure. This method achieves high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Oxytriacetoneamine Glycerol Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid and sulphuric acid, as well as bases and other catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ketalization reactions with acetone produce solketal, a key component used in various applications .
Applications De Recherche Scientifique
N-Oxytriacetoneamine Glycerol Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used as a fuel additive to improve gasoline properties, such as increasing the octane number and reducing gum formation
Mécanisme D'action
The mechanism of action of N-Oxytriacetoneamine Glycerol Ketal involves its interaction with molecular targets and pathways. The compound can form cyclic acetals and ketals, which are stable and lack reactivity in neutral to strongly basic environments. This stability makes it useful as a protective group in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solketal: A similar compound synthesized from glycerol and acetone, used as a fuel additive and in pharmaceutical applications.
Cyclic Acetals and Ketals: These compounds share similar properties and applications, particularly in protecting hydroxyl groups in sugars and other molecules.
Uniqueness
N-Oxytriacetoneamine Glycerol Ketal is unique due to its specific molecular structure and properties, which make it particularly useful in proteomics research and as a fuel additive. Its ability to form stable cyclic structures sets it apart from other similar compounds .
Propriétés
Numéro CAS |
150980-90-8 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(8-hydroxy-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3 |
Clé InChI |
QZSJOMHHDUGALT-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC(N1[O])(C)C)OCC(O2)CO)C |
SMILES canonique |
CC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C |
Synonymes |
2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy; 2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal; TEMPO-glycerol Ketal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


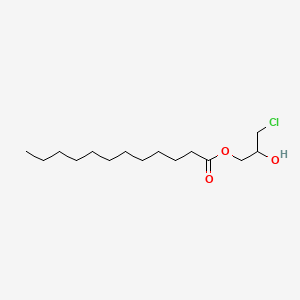
![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
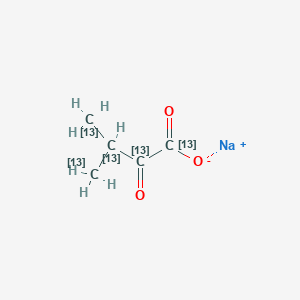
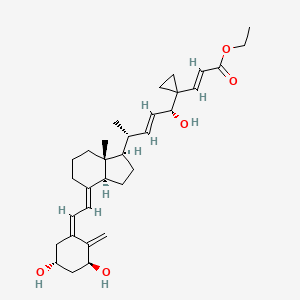

![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
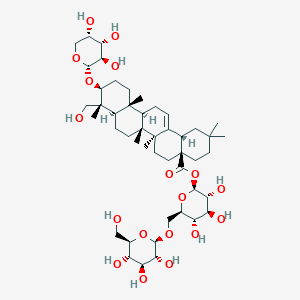
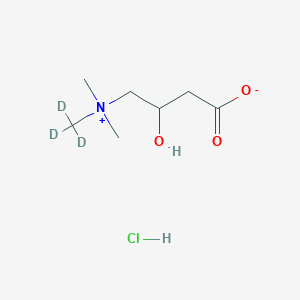
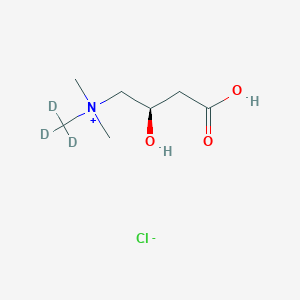
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)
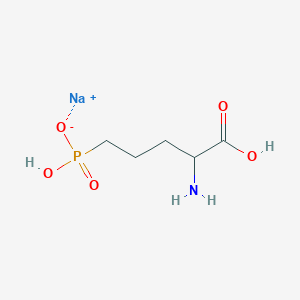
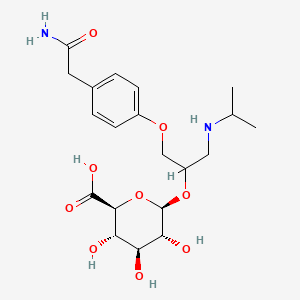
![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/new.no-structure.jpg)
